molecular formula C17H23N3O2S B2548349 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921867-25-6

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No.: B2548349
CAS No.: 921867-25-6
M. Wt: 333.45
InChI Key: CJECRQHYKMAJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group (-CH2OH) and at position 2 with a (3-methylbenzyl)thio (-S-CH2-C6H4-CH3) moiety. The acetamide side chain is functionalized with an isopropyl group (-N-iPr), contributing to its hydrophobicity and steric profile.

Synthetic routes for analogous compounds (e.g., fluorobenzyl derivatives) involve substitution reactions, chlorosulfonation, and cyclization steps, as seen in related imidazole-based syntheses . Characterization typically employs NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12(2)19-16(22)9-20-15(10-21)8-18-17(20)23-11-14-6-4-5-13(3)7-14/h4-8,12,21H,9-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJECRQHYKMAJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a derivative of imidazole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of 331.43 g/mol. The presence of hydroxymethyl and thioether functional groups suggests potential interactions in biological systems, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC17H21N3O2SC_{17}H_{21}N_{3}O_{2}S
Molecular Weight331.43 g/mol
Functional GroupsHydroxymethyl, Thioether
CAS Number921795-69-9

Compounds with imidazole rings often interact with various biological targets, including enzymes and receptors. The mechanism of action for 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide may involve:

  • Enzyme Inhibition : The thioether group can participate in nucleophilic attacks, potentially inhibiting enzymes that rely on thiol groups.
  • Receptor Modulation : Imidazole derivatives are known to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolism.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, related compounds have shown efficacy against thyroid cancer cell lines by inducing apoptosis through caspase activation. Although specific data on 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is limited, its structural similarities suggest it may exhibit comparable effects.

Case Study Example :
A study evaluated similar imidazole derivatives, reporting IC50 values ranging from 3.87 to 8.76 µM against follicular thyroid cancer cells, indicating significant growth inhibition and apoptosis induction .

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. The thioether group in this compound may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide , we can compare it with other structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(3-Methylbenzyl)thioimidazoleThioether and imidazoleAntimicrobial activity
2-MethylimidazoleSimple imidazole derivativeCatalytic properties
1H-Imidazo[4,5-b]pyridineFused ring systemDiverse biological activities

Future Research Directions

Further pharmacological studies are necessary to elucidate the specific biological activities of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide . Key areas for exploration include:

  • In vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Investigating the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorobenzyl Analogues
  • Compound : 2-(2-((3-Fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
  • Key Differences : The 3-fluorobenzyl group replaces the 3-methylbenzyl substituent. Fluorine’s electronegativity may enhance metabolic stability and influence dipole interactions in target binding .
  • Implications : Increased polarity compared to the methyl group could alter pharmacokinetics (e.g., solubility, membrane permeability).
Cyclopentyl Derivatives
  • Compound : N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
  • Key Differences : The isopropyl group is replaced with a cyclopentyl ring, and the (3-methylbenzyl)thio is substituted with a mercapto (-SH) group.
  • The mercapto group may confer redox sensitivity .
Thiazol-2-yl Acetamide Derivatives
  • Compound : 2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • Key Differences : The acetamide is linked to a thiazole ring instead of isopropyl. The imidazole core has phenyl and p-tolyl substituents.
  • Implications: The thiazole introduces π-stacking capabilities, while phenyl groups enhance hydrophobicity.
Benzimidazole-Based Analogues
  • Compound : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
  • Key Differences : The imidazole is fused with a benzene ring (benzimidazole), and the side chain includes a benzodioxole group.
  • Implications : The benzimidazole core may improve DNA intercalation properties, relevant in anticancer research .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Implications References
2-(5-(Hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide 1H-Imidazole 5-CH2OH, 2-S-CH2-C6H4-CH3, N-iPr Enhanced hydrophobicity, steric bulk N/A
2-(2-((3-Fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide 1H-Imidazole 3-Fluorobenzylthio Increased polarity, metabolic stability
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide 1H-Imidazole Cyclopentyl, 2-SH Redox sensitivity, steric hindrance
2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1H-Imidazole Phenyl, p-tolyl, thiazol-2-yl COX inhibition potential
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole Benzodioxole, benzyl Anticancer applications (IDO1 inhibition)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis can leverage methods from analogous imidazole derivatives, such as chlorosulfonation and cyclization .
  • Thiazole-linked acetamides show promise in COX inhibition . Benzimidazole derivatives demonstrate IDO1 inhibitory effects, relevant in immunooncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 5-(hydroxymethyl)-1H-imidazole derivatives and 3-methylbenzyl thiol under basic conditions (e.g., potassium carbonate in DMF) to form the thioether linkage .
  • Step 2 : Couple the imidazole intermediate with N-isopropylacetamide via a carbodiimide-mediated (e.g., EDC/HOBt) amidation reaction in anhydrous dichloromethane .
  • Validation : Monitor reaction progress using TLC and HPLC. Confirm yield via gravimetric analysis after recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic and chromatographic techniques are recommended for confirming structure and purity?

  • Methodology :

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to verify imidazole ring protons (δ 7.2–8.1 ppm), thioether methylene (δ 3.8–4.2 ppm), and isopropyl acetamide signals (δ 1.2–1.4 ppm for CH3_3) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC-PDA : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assays?

  • Methodology :

  • Dose-Response Curves : Perform IC50_{50}/EC50_{50} determinations in triplicate using standardized protocols (e.g., MTT assays for cytotoxicity) to minimize inter-lab variability .
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) and validate assay conditions (pH, temperature) .
  • Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or methodological discrepancies .

Q. What computational strategies predict binding affinity and selectivity for target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., imidazole-thioether moiety binding to catalytic cysteine residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC. Identify major degradants using LC-MS/MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics. Assess Arrhenius plots for thermal stability .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data between in vitro and cell-based assays?

  • Methodology :

  • Membrane Permeability Testing : Use Caco-2 cell monolayers or PAMPA to evaluate compound permeability (logP vs. % absorbed) .
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites interfering with cellular activity .
  • Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics : Administer IV/PO doses in Sprague-Dawley rats; collect plasma at timed intervals for LC-MS/MS analysis of AUC, Cmax_{max}, and t1/2_{1/2} .
  • Toxicity Screening : Conduct acute toxicity (OECD 423) and subchronic (28-day) studies, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.